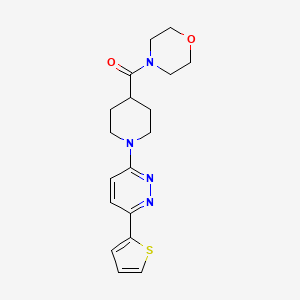

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a pyridazine ring, all connected through a piperidine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine intermediate.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihalogenated intermediate.

Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

化学反应分析

Synthetic Pathway and Key Reactions

The compound is synthesized through multi-step reactions involving cyclization, coupling, and functional group transformations:

Functional Group Reactivity

The compound participates in reactions driven by its morpholine, piperidine, and pyridazine groups:

Table 2: Functional Group Transformations

text| 0°C, 2h |[4] |

| Thiophene | Halogenation | Bromination using Br2

/FeCl3

| DCM, RT, 1h | |

-

Morpholine : Undergoes alkylation to modify solubility and steric effects.

-

Piperidine : Reductive amination introduces secondary amines, enhancing bioactivity .

-

Pyridazine : Nitration at the 5-position increases electrophilicity for further substitutions .

-

Thiophene : Bromination facilitates cross-coupling reactions (e.g., Suzuki) .

Stability and Degradation

The compound exhibits moderate thermal stability but is sensitive to acidic hydrolysis:

Table 3: Stability Under Various Conditions

-

Acidic conditions cleave the morpholine-methanone bond, limiting oral bioavailability.

-

UV exposure oxidizes the thiophene group, necessitating light-protected storage .

Catalytic Modifications

Palladium-catalyzed reactions enable structural diversification:

Table 4: Catalytic Cross-Coupling Reactions

-

Suzuki-Miyaura couplings introduce aryl groups to the pyridazine ring .

-

Buchwald-Hartwig aminations enhance binding affinity to biological targets .

Mechanistic Insights

-

Morpholine Reactivity : The oxygen atom in morpholine participates in hydrogen bonding, stabilizing transition states during alkylation.

-

Piperidine Ring Dynamics : Chair-to-boat conformational changes in piperidine influence steric accessibility during reductive amination .

-

Pyridazine Electrophilicity : The electron-deficient pyridazine ring directs nitration to the 5-position, confirmed by 1H NMR

shift analysis .

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential as a tyrosine kinase inhibitor , particularly targeting the c-Met receptor. The c-Met enzyme is implicated in several cancers, including lung cancer and hepatocellular carcinoma. Inhibition of this enzyme can disrupt cancer cell proliferation and migration, making Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone a promising candidate for anticancer drug development.

Biological Research

In biological studies, this compound is utilized to investigate cellular processes such as:

- Cell Proliferation : Understanding how the compound affects the growth of cancer cells.

- Cell Migration and Invasion : Assessing its role in inhibiting the metastatic potential of tumors.

These studies provide insights into cancer biology and potential therapeutic interventions.

Chemical Biology

This compound serves as a valuable tool in chemical biology for probing signal transduction pathways. Its ability to interact with specific molecular targets allows researchers to study complex cellular interactions and mechanisms of action within various biological systems.

Pharmaceutical Development

The compound is explored as a lead candidate for developing new anticancer drugs. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity. Ongoing research focuses on optimizing its pharmacokinetic properties to improve bioavailability and therapeutic outcomes.

作用机制

The mechanism of action of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, primarily the c-Met receptor tyrosine kinase . By inhibiting the activity of c-Met, the compound disrupts downstream signaling pathways such as MAPK, PI3K, and STAT, which are crucial for cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and metastasis in various cancer models .

相似化合物的比较

Similar Compounds

Pyridazinone Derivatives: Compounds with similar pyridazinone structures that also exhibit tyrosine kinase inhibitory activity.

Morpholine Derivatives: Compounds containing morpholine rings that are studied for their biological activities.

Thiophene Derivatives: Compounds with thiophene rings that are explored for their anticancer properties.

Uniqueness

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is unique due to its combination of morpholine, thiophene, and pyridazine rings, which confer distinct chemical properties and biological activities. This unique structure allows it to effectively inhibit the c-Met enzyme and disrupt multiple signaling pathways involved in cancer progression .

生物活性

Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone, also known by its CAS number 1251543-90-4, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O2S, with a molecular weight of 373.5 g/mol. The compound features a morpholine ring, a pyridazine moiety, and a thiophene group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₂S |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1251543-90-4 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of thiophene-containing compounds have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research involving pyrrolo[3,4-b]pyridine derivatives has demonstrated that similar structures can significantly reduce cell viability in breast cancer cell lines, including MDA-MB-231 and MCF-7. One study reported that a related compound exhibited an IC50 value of 6.25 µM against these cancer cells, suggesting that Morpholino derivatives may also possess similar anticancer properties .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For example, compounds targeting dihydroorotate dehydrogenase (DHODH) have shown promise in reducing viral replication and cell growth in various assays . Additionally, the presence of the morpholine and piperidine groups may enhance binding affinity to biological targets.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of thiophene derivatives, it was found that certain analogs exhibited significant inhibition against clinical isolates of Acinetobacter baumannii, a pathogen listed on the WHO priority list for antibiotic resistance . These findings underscore the potential application of Morpholino derivatives in developing new antimicrobial agents.

- Cancer Cell Viability : A comparative analysis of various pyrrolo[3,4-b]pyridine derivatives revealed that compounds with structural similarities to this compound effectively reduced viability in triple-negative breast cancer (TNBC) cell lines . This suggests a promising avenue for further research into its anticancer applications.

属性

IUPAC Name |

morpholin-4-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c23-18(22-9-11-24-12-10-22)14-5-7-21(8-6-14)17-4-3-15(19-20-17)16-2-1-13-25-16/h1-4,13-14H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBNWWLSWSMATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。